molecular formula C42H72O14 B1436265 Mogroside II A2 CAS No. 88901-45-5

Mogroside II A2

Cat. No. B1436265
CAS RN: 88901-45-5
M. Wt: 801 g/mol
InChI Key: SLAWMGMTBGDBFT-UMIXZHIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mogroside II-A2 is a triterpenoid glycoside isolated from the extracts of Luo Han Guo . It is a nonsugar sweetener and is sweeter than sucrose . Mogrosides exhibit antioxidant, antidiabetic, and anticancer activities .


Physical And Chemical Properties Analysis

Mogroside II-A2 is a solid substance with a white to off-white color . It has a molecular weight of 801.01 and a formula of C42H72O14 . It is soluble in DMSO .

Scientific Research Applications

Mogroside II A2: Scientific Research Applications: Mogroside II A2 is a compound with various potential applications in scientific research. Below are detailed sections focusing on unique applications:

Antioxidation

Mogroside extracts, including Mogroside II A2, have been shown to possess antioxidative properties . This application is crucial in research focused on combating oxidative stress, which can lead to chronic diseases such as cancer and heart disease .

Anti-inflammatory

Studies suggest that Mogroside II A2 may have anti-inflammatory effects . This is particularly relevant in the development of treatments for inflammatory diseases and conditions .

Blood Glucose Modulation

Research indicates that Mogroside II A2 can play a role in blood glucose modulation . This application is significant for diabetes research and the development of new therapies to manage blood sugar levels .

Sweetener Development

Mogroside II A2 serves as a precursor in the development of natural sweeteners. Its transformation into mogroside V, a commercially available sweetener, is an important application in food science and nutrition research .

Biotransformation Studies

The enzymatic glycosyl transfer method allows for the conversion of bitter mogrosides like Mogroside II A2 into sweet triterpenoid saponin mixtures. This process is studied for its potential in creating various sweet compounds .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R)-6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21?,23?,24-,25-,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37?,40+,41-,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAWMGMTBGDBFT-UMIXZHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1(C[C@H]([C@@]3(C2CC=C4C3CC[C@@H](C4(C)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 102594495

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